3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid
Description
Properties
Molecular Formula |
C12H13FO4 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CAVMJXISLGQKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 3-[(tert-butoxy)carbonyl]-4-fluorobenzoic acid typically involves the introduction of the fluorine substituent onto the aromatic ring, followed by installation of the Boc protecting group on the appropriate position. The carboxylic acid function is either retained or introduced via carboxylation reactions.
Preparation of 3-Hydroxy-4-fluorobenzoic Acid as a Precursor
A key intermediate in the synthesis is 3-hydroxy-4-fluorobenzoic acid, which can be prepared via a carboxylation reaction of 4-fluorophenol under alkaline conditions with carbon dioxide gas. According to a patented method, 4-fluorophenol is reacted with potassium hydroxide in water at 40-60°C while bubbling CO$$_2$$ for 2 hours, followed by acidification and reflux to afford 3-hydroxy-4-fluorobenzoic acid in 73.1% yield.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorophenol + KOH, distilled water, 40-60°C, CO$$_2$$ gas bubbling for 2 h | Intermediate carboxylated species | - |
| 2 | Acidification with concentrated sulfuric acid, reflux for 4 h | 3-Hydroxy-4-fluorobenzoic acid | 73.1 |
This intermediate serves as a foundation for further functionalization to introduce the Boc group.
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc$$_2$$O) or tert-butyl chloroformate in the presence of a base. The hydroxyl group at the 3-position of 3-hydroxy-4-fluorobenzoic acid can be converted to a carbamate or carbonate derivative bearing the Boc group.
While direct literature on the exact Boc protection of 3-hydroxy-4-fluorobenzoic acid to yield this compound is limited, analogous procedures in aromatic systems suggest the following general approach:
- Dissolve 3-hydroxy-4-fluorobenzoic acid in an appropriate solvent such as dichloromethane or tetrahydrofuran.
- Add a base such as triethylamine or N,N-diisopropylethylamine to deprotonate the hydroxyl group.
- Slowly add di-tert-butyl dicarbonate (Boc$$_2$$O) at 0°C to room temperature.
- Stir the reaction mixture until completion, monitored by TLC or HPLC.
- Workup includes aqueous extraction, drying, and purification by recrystallization or chromatography.
Alternative Synthetic Routes via Amide Intermediates
In pharmaceutical process patents related to olaparib synthesis, related fluorobenzoic acid derivatives bearing Boc-protected amines have been prepared by coupling 5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid with tert-butoxycarbonyl-protected piperazine under conditions involving pivaloyl chloride and tertiary amines in organic solvents. Although this is a more complex route, it demonstrates the use of Boc protection in fluorobenzoic acid derivatives.
Radiolabeling Context and Stability Considerations
In radiochemistry, aromatic fluorine substitution is preferred for stability against in vivo defluorination. The compound this compound or its derivatives serve as precursors or intermediates in synthesizing radiolabeled biomolecules for positron emission tomography (PET). The Boc group protects amines during labeling, allowing selective conjugation via click chemistry or other methods.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1: Carboxylation + Boc Protection | Method 2: Amide Coupling (Patent) | Notes |
|---|---|---|---|
| Starting Material | 4-Fluorophenol | 5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid | Method 1 simpler, Method 2 for complex molecules |
| Key Reagents | KOH, CO$$2$$, H$$2$$SO$$4$$, Boc$$2$$O | Boc-protected piperazine, pivaloyl chloride, tertiary amine | Method 2 involves more steps and reagents |
| Reaction Conditions | 40-60°C, aqueous and organic solvents | Organic solvents, room temp to reflux | Method 1 aqueous, Method 2 organic |
| Yield | ~73% for intermediate (hydroxy acid) | Not explicitly stated | Yields vary depending on step |
| Purification Methods | Extraction, drying, recrystallization | Chromatography, extraction | Standard organic purification |
Research Findings and Notes
- The carboxylation method for 3-hydroxy-4-fluorobenzoic acid is well-documented with a high yield and straightforward procedure.
- Boc protection is a common and reliable method for protecting amines and hydroxyl groups in aromatic compounds, facilitating further synthetic transformations.
- The compound’s fluorine substitution on the aromatic ring enhances metabolic stability, making it valuable for drug development and radiolabeling applications.
- No direct, detailed experimental procedure for the sole synthesis of this compound was found in open literature, but the combination of known methods for hydroxybenzoic acid preparation and Boc protection is the accepted approach.
- The synthetic routes involving Boc-protected fluorobenzoic acids are integral in the synthesis of complex pharmaceuticals such as olaparib, demonstrating the compound’s utility.
Chemical Reactions Analysis
Types of Reactions: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection Reactions: The primary product is 4-fluorobenzoic acid after the removal of the Boc group.
Scientific Research Applications
Chemistry: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid is widely used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. It is also used in the preparation of Boc-protected amino acid ionic liquids, which are valuable in peptide synthesis .
Biology and Medicine: In biological research, this compound can be used to synthesize Boc-protected peptides, which are essential in the study of protein structure and function. It also finds applications in the development of pharmaceuticals where Boc-protected intermediates are required .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its use in continuous flow processes enhances production efficiency and sustainability .
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine functionality to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid and its analogs:
Reactivity and Stability Insights
- Boc Protection : The Boc group in this compound provides steric shielding and deprotonation resistance compared to unprotected analogs like 4-fluorobenzoic acid. This makes it more suitable for reactions requiring selective activation, such as peptide coupling .
- Fluorine Effects: The fluorine atom at the 4-position induces electron-withdrawing effects, increasing the acidity of the carboxylic acid group relative to non-fluorinated Boc-protected benzoic acids. This property is critical in tuning drug pharmacokinetics .
- Comparison with Nitro Derivatives : Unlike 4-fluoro-3-nitrobenzoic acid, the Boc group in the target compound avoids unwanted redox reactivity, making it safer for large-scale pharmaceutical synthesis .
Research Findings
- A study on molecularly imprinted polymers (MIPs) using Boc-protected tryptophan demonstrated that Boc groups enhance chiral recognition in chromatography, suggesting analogous benefits for this compound in enantioselective separations .
- Fluorinated benzoic acids exhibit improved membrane permeability in drug delivery systems compared to non-fluorinated analogs, highlighting the dual role of fluorine and Boc in bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid?
- Methodology : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to 4-fluorobenzoic acid. A common approach is using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine. The reaction is carried out in anhydrous dichloromethane or THF under nitrogen atmosphere. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (>95%) and structural identity via H/C NMR and HRMS .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Spectroscopy : Confirm the Boc group’s presence via FT-IR (C=O stretch at ~1680–1720 cm) and F NMR for the fluorine substituent.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (calculated for : 255.0907) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodology : The compound is stable in anhydrous DMSO or DMF for short-term storage. For long-term storage, keep at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases, which may cleave the Boc protecting group .
Advanced Research Questions
Q. How can researchers address low yields during Boc-protection of 4-fluorobenzoic acid?
- Methodology :
- Catalyst Optimization : Replace DMAP with HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
- Temperature Control : Conduct the reaction at 0–4°C to minimize side reactions (e.g., racemization).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or di-Boc derivatives). Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and reaction time (6–12 hours) .
Q. What strategies are effective for incorporating this compound into peptide or drug conjugates?
- Methodology :
- Carbodiimide Coupling : Use EDCI or DCC with NHS (N-hydroxysuccinimide) to activate the carboxylic acid for amine coupling.
- Click Chemistry : Functionalize via copper-catalyzed azide-alkyne cycloaddition (CuAAC) if the fluorobenzoic acid is modified with an alkyne handle.
- In Vivo Stability : Assess Boc group stability in physiological conditions (pH 7.4 buffer, 37°C) over 24–48 hours using LC-MS .
Q. How can contradictory spectral data (e.g., unexpected F NMR shifts) be resolved?
- Methodology :
- Reference Standards : Compare with published F NMR data for fluorobenzoic acid derivatives (e.g., 4-fluorobenzoic acid in shows δ ~ -110 ppm).
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl).
- Dynamic Effects : Investigate rotational barriers or hydrogen bonding using variable-temperature NMR .
Q. What role does the fluorine substituent play in modulating the compound’s reactivity or biological activity?
- Methodology :
- Electron-Withdrawing Effects : Fluorine increases the acidity of the carboxylic acid (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs), influencing solubility and binding interactions.
- Metabolic Stability : Perform in vitro assays (e.g., liver microsomes) to compare metabolic degradation rates against non-fluorinated analogs.
- Structure-Activity Relationships (SAR) : Use molecular docking to assess fluorine’s impact on target binding (e.g., enzyme active sites) .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) rigorously to ensure reproducibility.
- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, HRMS, HPLC) to confirm compound identity and purity.
- Boc Group Stability : Pre-screen conditions (e.g., acidic/basic media) before using the compound in downstream applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
